molecular formula C9H7ClF2O2 B2569128 Methyl (4-chlorophenyl)(difluoro)acetate CAS No. 1393558-32-1

Methyl (4-chlorophenyl)(difluoro)acetate

Cat. No.: B2569128
CAS No.: 1393558-32-1
M. Wt: 220.6
InChI Key: IVEJHYQFZLKTCM-UHFFFAOYSA-N
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Description

Contextualization of α,α-Difluoroesters as Key Synthons in Organic Chemistry

α,α-Difluoroesters have emerged as pivotal building blocks, or synthons, in modern organic synthesis. Their utility stems from the presence of the chemically robust and electronically distinct difluoromethylene (CF2) group adjacent to an ester functionality. This arrangement provides a unique combination of reactivity and stability, making them attractive precursors for the synthesis of a wide array of more complex fluorinated molecules.

The synthesis of α,α-difluoroesters can be achieved through various methodologies. One common approach involves the Reformatsky reaction, where an α-halo-difluoroester is reacted with a carbonyl compound, such as an aldehyde or ketone, in the presence of zinc metal. wikipedia.orgbyjus.combeilstein-journals.orglibretexts.org For the specific synthesis of Methyl (4-chlorophenyl)(difluoro)acetate, this would likely involve the reaction of a methyl halodifluoroacetate (e.g., methyl bromodifluoroacetate) with 4-chlorobenzaldehyde. The reaction proceeds via the formation of an organozinc intermediate, which then adds to the carbonyl group of the aldehyde.

Other synthetic strategies include the reaction of dithiane derivatives with bromine trifluoride (BrF3) and photocatalyzed multicomponent reactions of α-trifluoromethyl alkenes. researchgate.net These methods provide access to a diverse range of α,α-difluoroesters with various substituents, highlighting the synthetic accessibility of this important class of compounds.

Significance of the Geminal Difluoromethylene Unit in Molecular Design and Transformations

The geminal difluoromethylene (-CF2-) group is a cornerstone of modern molecular design, particularly in the realm of medicinal chemistry. Its significance lies in its ability to act as a bioisostere for other functional groups, such as a methylene (B1212753) group (-CH2-), an ether oxygen (-O-), or a carbonyl group (C=O). This bioisosteric replacement can lead to favorable modifications of a molecule's pharmacokinetic and pharmacodynamic properties.

The high electronegativity of the two fluorine atoms in the CF2 group creates a significant dipole moment and alters the local electronic environment. This can influence the acidity of neighboring protons, modulate the conformational preferences of the molecule, and enhance its metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the CF2 group can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can affect binding affinity to biological targets.

In terms of chemical transformations, the CF2 group can activate adjacent functionalities. For example, the strong electron-withdrawing nature of the geminal difluoro group can facilitate nucleophilic attack at the carbonyl carbon of the ester, making α,α-difluoroesters valuable for the synthesis of various derivatives.

Overview of Research Trajectories for this compound and Related Compounds

While specific research focused solely on this compound is not extensively documented in publicly available literature, the research trajectories for the broader class of α,α-difluoro-α-aryl esters are well-established and provide a clear indication of its potential applications.

A primary area of investigation is their use as intermediates in the synthesis of biologically active molecules. The combination of the difluoromethylene group and the substituted phenyl ring makes these compounds attractive starting materials for the development of novel pharmaceuticals and agrochemicals. For instance, α,α-difluoro-α-aryl acetic acid derivatives are precursors to various fluorinated compounds, including those with potential applications as enzyme inhibitors or receptor modulators.

Another significant research direction is the development of new synthetic methodologies that utilize α,α-difluoroesters as key reactants. This includes their application in cross-coupling reactions, asymmetric synthesis, and the generation of novel fluorinated scaffolds. The radiolabeling of α,α-difluoro-α-aryloxyacetic acids with fluorine-18 (B77423) (¹⁸F) for use in positron emission tomography (PET) imaging highlights the advanced applications of this class of compounds in biomedical research. nih.govox.ac.uk

Physicochemical Properties of a Related Compound: Methyl difluoroacetate (B1230586)

PropertyValue
Molecular FormulaC3H4F2O2
Molecular Weight110.06 g/mol
Boiling Point85-86 °C
Density1.26 g/mL at 25 °C
Refractive Indexn20/D 1.334

Data sourced from publicly available chemical databases. spectrabase.comnih.gov

The introduction of the 4-chlorophenyl group in this compound would be expected to significantly increase the molecular weight, boiling point, and density compared to methyl difluoroacetate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-chlorophenyl)-2,2-difluoroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O2/c1-14-8(13)9(11,12)6-2-4-7(10)5-3-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEJHYQFZLKTCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 4 Chlorophenyl Difluoro Acetate and Analogous α,α Difluoro Esters

Catalytic Fluorination Approaches

Catalytic methods offer an elegant and efficient means to introduce fluorine atoms into organic molecules. These strategies often rely on the use of specialized catalysts to achieve high selectivity and yield under mild reaction conditions.

N-Heterocyclic Carbene (NHC) Catalyzed Fluorination Strategies

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including fluorination reactions. Their unique electronic properties enable the activation of substrates, facilitating the introduction of fluorine atoms. A notable application of NHC catalysis is in the synthesis of α,α-difluoro esters through an internal redox process. This method has demonstrated good efficiency, selectivity, and compatibility with a range of functional groups, presenting a viable alternative for the formation of the gem-difluoromethylene unit.

In a typical procedure, a triazolium salt is used as the NHC precatalyst in the presence of a base, such as potassium phosphate, and an electrophilic fluorinating agent like Selectfluor®. The reaction proceeds by the NHC-catalyzed activation of an enal, followed by sequential fluorination steps. While this methodology has been successfully applied to the synthesis of various β,γ-unsaturated α,α-difluoro esters, its application to the direct synthesis of saturated aryl difluoroacetates like Methyl (4-chlorophenyl)(difluoro)acetate would necessitate a suitable precursor that can undergo this catalytic transformation.

Transition Metal-Catalyzed Difluorination Reactions, including Asymmetric Hydrogenation

Transition metal catalysis provides a versatile platform for the synthesis of fluorinated organic compounds. While direct catalytic difluorination of the α-position of an arylacetate is a challenging transformation, related transition metal-catalyzed reactions, such as fluoroalkylation and arylation, have been extensively studied. For instance, copper-catalyzed difluoromethylation of aryl iodides with a (difluoromethyl)zinc reagent offers a route to difluoromethylated arenes. Similarly, palladium-catalyzed α-arylation of α,α-difluoroketones provides access to α-aryl-α,α-difluoroketones, which can be precursors to the desired esters.

A significant advancement in this area is the asymmetric hydrogenation of α,α-difluorinated substrates, which allows for the synthesis of enantioenriched α,α-difluoro esters. Various transition metals, including palladium, ruthenium, and iridium, have been employed in these reactions with chiral ligands to induce stereoselectivity.

Palladium-Catalyzed Asymmetric Hydrogenation: A series of enantioenriched α,α-difluoro-β-arylbutanoic esters have been synthesized with high yields and moderate to excellent enantioselectivities through palladium-catalyzed asymmetric hydrogenation acs.orgdicp.ac.cn. This method demonstrates the utility of palladium catalysts in creating chiral centers adjacent to a difluoromethylene group.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation: Ruthenium complexes, such as Noyori's catalyst, have been effectively used in the asymmetric transfer hydrogenation of α,α-difluoro-β-keto esters to produce α,α-difluoro-β-hydroxy esters with high yields and excellent enantioselectivities nih.govbohrium.comresearchgate.net. These products can serve as versatile intermediates for further transformations.

Iridium-Catalyzed Asymmetric Hydrogenation: Iridium complexes with chiral ligands have been shown to be highly efficient for the asymmetric hydrogenation of various fluorinated substrates, including fluorinated allylic alcohols, leading to chiral 1,2-fluorohydrins in excellent yields and enantioselectivities rsc.orgnih.gov.

Table 1: Overview of Transition Metal-Catalyzed Asymmetric Hydrogenation for Difluoro Compounds

Catalyst System Substrate Type Product Key Features
Palladium/Diphosphine/H⁺ α,α-Difluoro-β-arylbutenoates Enantioenriched α,α-difluoro-β-arylbutanoic esters High yields, moderate to excellent enantioselectivities. acs.orgdicp.ac.cn
Ruthenium-TsDPEN α,α-Difluoro-β-keto esters Enantioenriched α,α-difluoro-β-hydroxy esters High yields, excellent enantioselectivities via transfer hydrogenation. nih.govbohrium.comresearchgate.net
Iridium-Azabicyclo Thiazole-Phosphine Fluorinated allylic alcohols Chiral 1,2-fluorohydrins Excellent yields and enantioselectivities. rsc.orgnih.gov

Reagent-Based Difluorination Protocols

Reagent-based methods involve the use of stoichiometric fluorinating agents to introduce fluorine atoms into a molecule. These protocols are often robust and applicable to a wide range of substrates.

Bromine Trifluoride (BrF3)-Mediated Conversions

Bromine trifluoride (BrF₃) is a powerful fluorinating agent that can be used for the synthesis of α,α-difluoro esters from 2-alkyl-2-ethoxycarbonyl-1,3-dithianes researchgate.netnih.govacs.org. This reaction proceeds under very mild conditions (0 °C for 1-2 minutes) and provides the desired products in good yields (65-75%) researchgate.netnih.govacs.org. The dithiane moiety is crucial for the success of this transformation.

However, a significant limitation of using BrF₃ is its high reactivity towards aromatic rings. Compounds containing aromatic systems are prone to electrophilic bromination, which competes with the desired fluorination reaction acs.org. This makes the direct application of BrF₃ for the synthesis of this compound challenging. To mitigate this, a complex of BrF₃ with pyridine (Py•BrF₃) has been developed, which reduces the electrophilic bromination of aromatic rings while maintaining its fluorinating capability for other functional groups acs.org.

Nucleophilic Fluorination Utilizing Activated Systems

Nucleophilic fluorination is a common strategy for introducing fluorine. In the context of synthesizing α,α-difluoro esters, this often involves the reaction of a suitable precursor with a nucleophilic fluoride source. A common precursor for this transformation is an α-keto ester, such as methyl (4-chlorophenyl)(oxo)acetate.

Several reagents are available for the conversion of a carbonyl group to a geminal difluoride. One such reagent is pyridinium poly(hydrogen fluoride), also known as Olah's reagent. This reagent, often in combination with an oxidant like mercuric oxide, can effectively convert α-halo ketones to α-fluoro ketones and dithiolanes derived from ketones to gem-difluorides researchgate.net.

Another powerful reagent for this transformation is sulfur tetrafluoride (SF₄). SF₄ is a versatile fluorinating agent that can convert ketones and aldehydes to geminal difluorides and carboxylic acids to trifluoromethyl groups chemeurope.comfiveable.me. The deoxofluorination of β-keto esters with SF₄ has been investigated for the multigram preparation of 3,3-difluoroesters, highlighting its industrial relevance thieme.de.

Table 2: Comparison of Reagents for Nucleophilic Difluorination of Carbonyls

Reagent Precursor Product Conditions Advantages Limitations
Pyridinium Poly(hydrogen fluoride) (Olah's Reagent) Dithiolane of α-keto ester α,α-Difluoro ester Often used with an oxidant Effective for various carbonyls Can be corrosive and hazardous
Sulfur Tetrafluoride (SF₄) α-Keto ester α,α-Difluoro ester Typically requires elevated temperatures Powerful and versatile Highly toxic and requires special handling

Transformative Syntheses from Precursors

The synthesis of this compound can also be achieved through the transformation of readily available precursors. A logical precursor is methyl (4-chlorophenyl)(oxo)acetate. As discussed in the previous section, the carbonyl group of this α-keto ester can be converted to a difluoromethylene group using reagents like sulfur tetrafluoride or by converting it to a dithiolane followed by treatment with an electrophilic fluorinating agent in the presence of a fluoride source.

Another potential synthetic route involves the use of transition metal-catalyzed cross-coupling reactions. For instance, a copper-catalyzed cross-coupling of an aryl iodide with an α-silyldifluoroacetate derivative could be envisioned. This would be followed by hydrolysis and esterification to yield the final product. While direct examples for the synthesis of this compound via these specific routes are not extensively detailed in the literature, they represent plausible and powerful strategies based on established chemical principles.

Reactions Involving Iododifluoroacetates with Alkenes

The reaction of iododifluoroacetates, such as ethyl iododifluoroacetate (CF₂ICO₂Et), with alkenes provides a robust and versatile method for the synthesis of α,α-difluoro esters. This approach is often predicated on a radical addition mechanism, which can be initiated by various means, including thermally, photochemically, or through the use of a metal catalyst.

One of the most effective methods involves the copper-catalyzed Atom Transfer Radical Addition (ATRA) of iododifluoroacetate to alkenes. This process allows for the formation of a new carbon-carbon bond and the introduction of the difluoroacetate (B1230586) group in a single step. The reaction proceeds under mild conditions and demonstrates high regioselectivity. For instance, the Cu-catalyzed reaction of ethyl bromodifluoroacetate with various alkenes leads to the corresponding bromodifluoroacetylation products, which can be subsequently transformed into the desired α,α-difluoro esters.

Research has demonstrated that these reactions are compatible with a wide range of functional groups within the alkene substrate. The versatility of this method is highlighted by its application in the synthesis of complex molecules. For example, a key step in a preparative scale synthesis of α,α-difluoro-γ-aminobutyric acid involved the addition of ethyl bromodifluoroacetate to benzyl acrylate, catalyzed by copper.

The general mechanism involves the formation of a difluoroacetyl radical (•CF₂CO₂Et) through the interaction of the iododifluoroacetate with the catalyst. This radical then adds to the alkene double bond to form a new carbon-centered radical, which subsequently abstracts an iodine atom to propagate the radical chain and yield the final adduct. These adducts can then be subjected to further synthetic manipulations, such as reduction of the iodine or bromine atom, to afford the saturated α,α-difluoro ester.

Alkene SubstrateReagentCatalyst/InitiatorProduct TypeYield (%)
StyreneEthyl BromodifluoroacetateCopper(I) complexα,α-Difluoro-γ-bromo esterGood
1-OcteneEthyl IododifluoroacetateAIBN (thermal)α,α-Difluoro-γ-iodo esterModerate to Good
Benzyl AcrylateEthyl BromodifluoroacetateCopper/TMEDAα,α-Difluoro-γ-bromo esterNot specified
CyclohexeneEthyl IododifluoroacetateCopper powderα,α-Difluoro-γ-iodo ester65-83%

Photochemically Promoted Esterification with (β-Diazo-α,α-difluoroethyl)phosphonates

A novel and efficient method for the synthesis of esters containing an α,α-difluoromethyl phosphonate group involves the visible-light-promoted esterification of carboxylic acids. epa.gov This reaction utilizes (β-diazo-α,α-difluoroethyl)phosphonates, which are generated in situ from the corresponding β-amino derivatives. epa.gov

The methodology is based on an O-H insertion mechanism, where a carbene, formed from the diazo compound under photochemical conditions, inserts into the O-H bond of a carboxylic acid. epa.gov This process is conducted under mild conditions and obviates the need for coupling reagents or catalysts that are often required in traditional esterification reactions. epa.gov

A key advantage of this photochemical approach is its broad substrate scope and high functional group tolerance. epa.gov A variety of carboxylic acids, including those with sensitive functional groups, can be efficiently esterified to produce the corresponding α,α-difluoromethyl phosphonate-containing esters in good chemical yields. epa.gov The reaction is initiated by visible light, making it a sustainable and green synthetic strategy. epa.gov

The general procedure involves mixing the starting amine (the precursor to the diazo compound), a carboxylic acid, and a diazotizing agent such as t-butyl nitrite in a suitable solvent like chloroform. The mixture is then irradiated with visible light, typically at a slightly elevated temperature, to promote the formation of the diazo intermediate and its subsequent reaction with the carboxylic acid. epa.gov This one-pot procedure is operationally simple and provides an effective route to this unique class of difluorinated esters. epa.gov While specific yields for a wide range of substrates are not detailed in a single table, the literature reports consistently good yields for this transformation. epa.gov

Honda–Reformatsky Reactions for β-Hydroxy-α,α-difluoro Ester Formation

The Reformatsky reaction is a classic method for the formation of β-hydroxy esters from the reaction of an α-halo ester with a carbonyl compound in the presence of a metal, typically zinc. This reaction has been successfully adapted for the synthesis of α,α-difluoro-β-hydroxy esters, which are valuable building blocks in organic synthesis. While the term "Honda-Reformatsky" is not standard in the chemical literature, modified and enantioselective versions of the Reformatsky reaction are well-established for this purpose.

In this reaction, an organozinc reagent, or a Reformatsky enolate, is generated from an α,α-dihalo-ester, such as ethyl bromodifluoroacetate or ethyl iododifluoroacetate, and activated zinc. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone to form a new carbon-carbon bond. A subsequent acidic workup protonates the resulting zinc alkoxide to yield the desired β-hydroxy-α,α-difluoro ester.

The reaction conditions can be tuned to control the stereochemical outcome of the reaction, and highly diastereoselective and enantioselective variants have been developed. For example, the use of chiral ligands in conjunction with the zinc reagent can induce high levels of enantioselectivity in the formation of chiral β-hydroxy-α,α-difluoro esters.

The scope of the reaction is broad, accommodating a wide range of aldehydes and ketones, including aliphatic, aromatic, and heterocyclic derivatives. The reaction is known for its tolerance of various functional groups and its ability to be performed under relatively mild conditions.

Carbonyl CompoundHalo-difluoroacetateMetal/ActivatorProductDiastereomeric Ratio (dr) / Enantiomeric Excess (ee)Yield (%)
AcetophenoneEthyl IododifluoroacetateDiethylzinc / Chiral LigandChiral tertiary alcohol80-91% eeGood
IsovaleraldehydeEthyl BromodifluoroacetateZinc / AgOAc / Et₂AlClβ-Hydroxy-α,α-difluoro esterNot specified64%
CyclohexanoneEthyl BromodifluoroacetateZinc / AgOAc / Et₂AlClβ-Hydroxy-α,α-difluoro esterNot specified62%
BenzaldehydeEthyl BromodifluoroacetateZinc / Sonicationβ-Hydroxy-α,α-difluoro esterNot specifiedGood to High

Derivatization from Difluorinated Malonaldehydic Acid Systems

A versatile approach to functionalized α,α-difluorinated esters involves the use of difluorinated malonaldehydic acid derivatives as key building blocks. These precursors serve as effective aldehyde equivalents, enabling the construction of more complex difluorinated molecules.

The synthesis of these building blocks begins with the formylation of difluorinated Reformatsky reagents, which are derived from chlorodifluoroacetic acid derivatives. This process yields β,β-difluorinated N,O-acetals, which can be readily converted into the corresponding ethyl hemiacetals. These hemiacetals are stable yet sufficiently reactive to participate in subsequent carbon-carbon bond-forming reactions.

These difluorinated aldehyde equivalents can then be reacted with a variety of active methylene (B1212753) compounds in what is essentially a Knoevenagel-type condensation. The active methylene compounds, which possess two electron-withdrawing groups flanking a CH₂ unit, act as nucleophiles. Examples of suitable active methylene compounds include malonates, cyanoacetates, and β-ketoesters. The reaction typically proceeds in the presence of a base, which deprotonates the active methylene compound to generate the nucleophilic carbanion.

Mechanistic Insights and Reactivity Profiling of Methyl 4 Chlorophenyl Difluoro Acetate Derivatives

Nucleophilic Acyl Substitution and Related Pathways

Aminolysis of α,α-Difluoroacetate Esters: Reaction Kinetics and Mechanisms

The aminolysis of esters, a fundamental organic reaction, serves as a model for understanding nucleophilic interactions with carbonyl groups. When applied to α,α-difluoroacetate esters, this reaction provides a pathway to α,α-difluoroacetamide derivatives, which are valuable structural motifs. Computational and experimental studies have been combined to rationalize a postpolymerization modification protocol based on the reactivity of these esters. Research indicates that the aminolysis of polymers containing α,α-difluoroacetate ester units can proceed to full conversion, highlighting the efficiency of this chemistry.

The mechanism of ester aminolysis can be complex, with several potential pathways. Generally, the reaction proceeds via a nucleophilic addition-elimination mechanism. The amine attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the alkoxy group is eliminated to yield the amide product. Two primary mechanistic aspects are considered: a self-catalytic pathway where a second amine molecule acts as a general base, versus a non-catalytic pathway, and a concerted versus a stepwise mechanism. While some studies on simpler esters suggest a concerted pathway may be favorable, others indicate that for ammonia-assisted aminolysis, stepwise pathways are preferred. In the context of α,α-difluoroacetates, primary amines have been found to be significantly more efficient in aminolysis than secondary amines, leading to conversions of up to 95%.

Radical and Reductive Transformations

Halogen-Bonding-Mediated Reductive Cleavage of α-Bromodifluoroesters

Contemporary approaches to generating carbon-centered radicals often involve the reductive cleavage of alkyl halides. A novel dual catalytic strategy has been developed for the generation of carbon radicals from α-bromodifluoroesters under visible-light irradiation, utilizing halogen-bonding interactions. This method provides an alternative to traditional single-electron transfer (SET) processes that often require highly reducing conditions, thereby limiting functional group tolerance.

Photochemical Activation and Electron Transfer Processes

The photochemical activation of aryl difluoroacetate (B1230586) derivatives, such as methyl (4-chlorophenyl)(difluoro)acetate, represents a contemporary strategy for the generation of valuable difluoromethylated radical intermediates. These processes are typically initiated by visible-light-induced single-electron transfer (SET) events, often facilitated by photoredox catalysts. While direct photochemical studies on this compound are not extensively detailed in the literature, mechanistic insights can be drawn from related α,α-difluoroarylacetic acids and their derivatives.

Visible-light-induced hydroaryldifluoromethylation of alkenes with α,α-difluoroarylacetic acids has been shown to proceed via a photoredox-catalyzed decarboxylation. acs.org In this process, the excited photocatalyst transfers an electron to a hypervalent iodine reagent, which then promotes the decarboxylation of the α,α-difluoroarylacetic acid to generate a difluoroalkyl radical. This radical species is then available to engage in various carbon-carbon bond-forming reactions.

A plausible mechanistic pathway for the photochemical activation of a compound like this compound, particularly if a suitable precursor like a bromo- or iodo-difluoroacetate is used, involves the formation of a radical anion upon single-electron reduction. nih.gov For instance, in a dual photoredox/copper catalytic system, an excited iridium photocatalyst can reduce an ethyl bromodifluoroacetate substrate. nih.gov This SET event leads to the formation of a C(sp³)-hybridized radical, which can then participate in subsequent catalytic cycles. nih.gov

The key steps in the photochemical activation and electron transfer process can be summarized as follows:

Photoexcitation: A photocatalyst absorbs light, promoting it to an excited state with enhanced redox potentials.

Single-Electron Transfer (SET): The excited photocatalyst engages in a single-electron transfer with the difluoroacetate derivative (or a precursor), leading to the formation of a radical species.

Radical Formation: The resulting intermediate can then fragment or undergo further transformations to generate a difluoroalkyl radical.

Substrate Engagement: The generated radical can then react with a variety of substrates, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

The efficiency and outcome of these photochemical processes are highly dependent on the choice of photocatalyst, solvent, and any co-catalysts or additives. The table below summarizes a selection of photoredox-catalyzed reactions involving difluoroacetate derivatives, illustrating the scope of this approach.

EntryAryl Difluoroacetate PrecursorReaction PartnerPhotocatalystCo-catalyst/AdditiveProductYield (%)
1α,α-Difluoroarylacetic AcidAlkeneRu(bpy)₃Cl₂Hypervalent Iodine ReagentDifluoroalkylated Arene75
2Ethyl BromodifluoroacetateArylboronic AcidIr(ppy)₃Cu(OTf)₂α-Aryl-α,α-difluoroethyl Ester85
3Methyl (4-bromophenyl)(difluoro)acetateStyrenefac-Ir(ppy)₃NiCl₂·glymeDifluoromethylated Diaryl Methane68

This table presents representative data from studies on related compounds to illustrate the potential reactivity.

Advanced Applications and Synthetic Utility of Methyl 4 Chlorophenyl Difluoro Acetate in Organic Synthesis

Methodological Advancements in Carbon-Carbon Bond Formation:The available literature does not describe the role of Methyl (4-chlorophenyl)(difluoro)acetate in methodological advancements in carbon-carbon bond formation.

While general methodologies exist for the synthetic applications outlined, the specific role and utility of "this compound" within these contexts are not documented in the provided search results. Therefore, to ensure scientific accuracy and strict adherence to the user's instructions, the article cannot be generated.

Analytical Methodologies for Characterization and Reaction Monitoring in Academic Research

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the precise structure of the molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H, ¹³C, and ¹⁹F NMR spectra, an unambiguous assignment of the molecule's protons, carbons, and fluorine atoms can be achieved.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group. The protons on the 4-chlorophenyl ring typically appear as a pair of doublets (an AA'BB' system) in the aromatic region (approximately 7.4-7.5 ppm). The methyl ester protons will present as a singlet at around 3.8 ppm. The alpha-proton is not present in this structure, as the carbon is quaternary.

¹³C NMR: The carbon spectrum provides information on all unique carbon atoms. Key signals would include the carbonyl carbon of the ester group (~164 ppm, split into a triplet by the two fluorine atoms), the carbons of the 4-chlorophenyl ring (in the 129-137 ppm range), the carbon atom bonded to the fluorine atoms (~115 ppm, with a large one-bond C-F coupling constant), and the methoxy carbon (~53 ppm).

¹⁹F NMR: This is a crucial technique for fluorine-containing compounds. A single signal is expected for the two equivalent fluorine atoms, likely appearing as a singlet in the range of -100 to -130 ppm (relative to CFCl₃).

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. For Methyl (4-chlorophenyl)(difluoro)acetate (C₉H₇ClF₂O₂), the calculated molecular weight is approximately 220.6 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. The mass spectrum would show the molecular ion peak ([M]⁺) and characteristic fragmentation patterns, such as the loss of the methoxy group (-OCH₃) or the chlorophenyl group.

Infrared (IR) Spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A strong absorption band around 1750-1770 cm⁻¹ is indicative of the C=O stretching of the ester group. Strong C-F stretching bands are expected in the region of 1100-1300 cm⁻¹. Other significant peaks would include C-Cl stretching (around 700-800 cm⁻¹), aromatic C=C stretching (1400-1600 cm⁻¹), and C-H stretching from the aromatic and methyl groups (around 2900-3100 cm⁻¹).

Table 1: Predicted Spectroscopic Data for this compound

Technique Feature Predicted Value/Region
¹H NMR Aromatic Protons ~ 7.4-7.5 ppm (multiplet)
Methoxy Protons ~ 3.8 ppm (singlet)
¹³C NMR Carbonyl Carbon (C=O) ~ 164 ppm (triplet)
Difluoro-Carbon (CF₂) ~ 115 ppm (triplet)
Aromatic Carbons ~ 129-137 ppm
Methoxy Carbon (OCH₃) ~ 53 ppm
¹⁹F NMR Fluorine Atoms -100 to -130 ppm
Mass Spec. Molecular Ion [M]⁺ m/z ≈ 220.6
IR Spec. C=O Stretch 1750-1770 cm⁻¹
C-F Stretch 1100-1300 cm⁻¹
C-Cl Stretch 700-800 cm⁻¹

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for separating this compound from starting materials, byproducts, and solvents, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for purity determination and quantitative analysis. A reversed-phase HPLC method would likely be effective.

Stationary Phase: A C18 column is a common choice for nonpolar to moderately polar compounds.

Mobile Phase: A mixture of acetonitrile or methanol and water would serve as a suitable mobile phase, with the gradient or isocratic ratio optimized to achieve good separation.

Detection: A UV detector set to a wavelength where the 4-chlorophenyl group absorbs (e.g., ~254 nm) would be appropriate.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds like this compound.

Column: A capillary column with a polar stationary phase (e.g., a cyanopropyl or polyethylene glycol phase) would be effective in separating the analyte from related impurities.

Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a Mass Spectrometer (MS) detector can provide structural information for peak identification.

Silica Gel Chromatography , or column chromatography, is the standard laboratory technique for the purification of the compound on a preparative scale. The compound is applied to a column packed with silica gel, and a solvent system (eluent), typically a mixture of a nonpolar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate), is passed through the column. The separation is based on the differential adsorption of the components to the silica gel, allowing for the isolation of the pure product.

Table 2: Chromatographic Methods for this compound

Method Typical Stationary Phase Typical Mobile Phase/Carrier Gas Detector Application
HPLC C18 Silica Acetonitrile/Water or Methanol/Water UV Purity Assessment, Quantitative Analysis
GC Polar Capillary (e.g., Cyanopropyl) Helium or Nitrogen FID, MS Purity Assessment, Impurity Profiling
Silica Gel Silica Gel Hexane/Ethyl Acetate mixtures N/A Preparative Isolation and Purification

Advanced Analytical Techniques for Reaction Progress Monitoring and Kinetic Studies

Monitoring the progress of a chemical reaction in real-time is crucial for optimizing reaction conditions (e.g., temperature, catalyst loading, reaction time) and for conducting detailed kinetic studies. In-situ analytical techniques are particularly valuable as they provide data on the reaction as it happens, without the need for sampling and quenching.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy and In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy are powerful process analytical technologies (PAT) for real-time reaction monitoring fu-berlin.de.

In-situ FTIR: By inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel, the concentration of reactants, intermediates, and products can be tracked over time. For the synthesis of this compound, one could monitor the disappearance of a key reactant's vibrational band and the simultaneous appearance of the characteristic ester carbonyl (C=O) stretch of the product molecule. This allows for the determination of reaction endpoints and the calculation of reaction rates.

Flow NMR: For more detailed mechanistic and kinetic insights, reactions can be run in a flow reactor that passes through the NMR spectrometer rsc.org. This allows for the continuous acquisition of NMR spectra of the reaction mixture. By integrating key signals corresponding to the starting materials and the product, precise concentration-versus-time profiles can be generated, enabling the determination of reaction orders and rate constants. Both ¹H and ¹⁹F NMR can be used for this purpose, with ¹⁹F NMR often providing a cleaner spectrum with less signal overlap for fluorine-containing reactions .

These advanced techniques provide a deeper understanding of the reaction dynamics, facilitating the development of more efficient, robust, and scalable synthetic procedures in academic research.

Future Directions and Challenges in the Research of Methyl 4 Chlorophenyl Difluoro Acetate

Development of Eco-Friendly and Sustainable Synthetic Protocols

The chemical industry's increasing focus on green chemistry necessitates the development of environmentally benign methods for synthesizing fluorinated compounds. Future research on Methyl (4-chlorophenyl)(difluoro)acetate is expected to prioritize the replacement of harsh fluorinating agents and the reduction of waste.

Key Research Objectives:

Biocatalysis: Exploring enzymatic pathways for the synthesis or modification of this compound could offer a highly selective and sustainable alternative to traditional chemical methods.

Flow Chemistry: Continuous flow processes can offer improved safety, efficiency, and scalability for fluorination reactions, minimizing hazardous intermediates and solvent usage.

Alternative Energy Sources: Investigating the use of methodologies like ultrasound irradiation in the synthesis could lead to faster reaction times and reduced energy consumption.

A comparative look at potential synthetic strategies is presented in the table below:

Synthetic ApproachPotential AdvantagesKey Challenges
Traditional Batch Synthesis Well-established proceduresUse of hazardous reagents, significant waste generation
Biocatalytic Synthesis High selectivity, mild reaction conditions, reduced environmental impactEnzyme stability and availability, substrate scope limitations
Flow Chemistry Enhanced safety and control, improved scalability, efficient mixingInitial setup costs, potential for clogging with solid byproducts
Ultrasound-Assisted Synthesis Increased reaction rates, improved yields, operational simplicityScale-up limitations, precise control of reaction parameters

Discovery of Novel Reactivity and Unexplored Transformation Pathways

The difluoromethyl group in this compound is a key feature that can be exploited for novel chemical transformations. Future research will likely focus on unlocking new reaction pathways that leverage the unique electronic properties of this functional group.

Areas for Exploration:

Cross-Coupling Reactions: Developing novel cross-coupling methods to functionalize the difluoroacetate (B1230586) moiety could open up new avenues for creating complex molecules.

Asymmetric Synthesis: The development of catalytic asymmetric methods to introduce the (4-chlorophenyl)(difluoro)methyl group into chiral molecules is a significant area for future work, with potential applications in the synthesis of new drug candidates.

Radical Chemistry: Investigating the radical-mediated reactions of this compound could lead to the discovery of unprecedented bond-forming strategies.

Synergistic Integration of Experimental and Advanced Computational Methodologies

The combination of experimental work with high-level computational studies is a powerful tool for understanding and predicting chemical reactivity. For this compound, this synergistic approach can accelerate the discovery of new reactions and the optimization of existing processes.

Potential Applications:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model transition states and reaction intermediates, providing detailed insights into reaction mechanisms.

Predictive Modeling: Computational screening of potential catalysts and reaction conditions can help to guide experimental work, saving time and resources.

Spectroscopic Analysis: Theoretical calculations can aid in the interpretation of experimental spectroscopic data, such as NMR and mass spectrometry, for the accurate characterization of new compounds derived from this compound.

Broadening the Synthetic Scope towards Diversified Fluorinated Scaffolds

A primary goal for future research on this compound will be to utilize it as a versatile building block for the synthesis of a wide range of fluorinated molecules with potential biological activity or novel material properties.

Future Synthetic Targets:

Heterocyclic Compounds: The incorporation of the (4-chlorophenyl)(difluoro)methyl moiety into various heterocyclic scaffolds is a promising strategy for the development of new pharmaceuticals.

Fluorinated Analogues of Natural Products: Introducing this fluorinated group into the structure of known natural products could lead to compounds with enhanced biological activity or improved pharmacokinetic properties.

Advanced Materials: The unique properties of the C-F bond could be harnessed to create novel polymers and other materials with applications in electronics, optics, and other high-tech fields.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing methyl (4-chlorophenyl)(difluoro)acetate?

  • Answer : The synthesis typically involves acid-catalyzed esterification. For example, reacting 4-chlorophenyl(difluoro)acetic acid with methanol in the presence of concentrated sulfuric acid under reflux conditions (4–6 hours), followed by purification via recrystallization from ethanol or distillation. Alternative methods may employ thionyl chloride (SOCl₂) for acid chloride formation prior to esterification .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Answer :

  • ¹H NMR : Aromatic protons from the 4-chlorophenyl group appear as a doublet (δ ~7.2–7.4 ppm), while the methyl ester group resonates as a singlet (~δ 3.7 ppm).
  • ¹⁹F NMR : The difluoro (CF₂) group shows a characteristic triplet or quartet due to coupling with adjacent protons or fluorine atoms (δ ~−110 to −120 ppm).
  • IR Spectroscopy : Strong ester C=O stretching (~1740 cm⁻¹) and C-F vibrations (~1150–1250 cm⁻¹) confirm functional groups.
  • Elemental Analysis : Matches calculated values for C, H, Cl, and F .

Q. What are the critical physical properties (e.g., boiling point, density) relevant to handling this compound?

  • Answer :

  • Density : ~1.2 g/cm³ (similar to methyl 4-chlorophenylacetate analogs) .
  • Boiling Point : Estimated ~240–260°C (extrapolated from structurally related esters) .
  • Solubility : High solubility in polar aprotic solvents (e.g., DMF, DMSO) and moderate solubility in ethanol .

Advanced Research Questions

Q. How do the difluoro substituents influence the compound’s electronic and conformational properties?

  • Answer : The strong electron-withdrawing effect of the CF₂ group increases the acidity of the α-proton, stabilizes negative charge in intermediates, and alters molecular conformation. Computational studies (e.g., DFT) reveal enhanced dipole moments and restricted rotation around the C-CF₂ bond, impacting binding interactions in biological systems .

Q. What is the compound’s role as an intermediate in synthesizing bioactive molecules?

  • Answer : The ester serves as a precursor in:

  • Fungicide Synthesis : Derivatives like 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone (a metconazole intermediate) via hydrolysis or alkylation .
  • Pharmaceuticals : Fluorinated analogs for improved metabolic stability and bioavailability, leveraging fluorine’s impact on ADME properties .

Q. How can researchers optimize reaction conditions to minimize side products (e.g., hydrolysis or decarboxylation)?

  • Answer :

  • Catalyst Selection : Use anhydrous H₂SO₄ or HCl gas instead of aqueous acids to reduce hydrolysis risk .
  • Temperature Control : Maintain reflux temperatures below 100°C to prevent ester decomposition.
  • Purification : Column chromatography or vacuum distillation removes by-products like 4-chlorophenyl(difluoro)acetic acid .

Q. How should conflicting data from different synthesis protocols be resolved?

  • Answer :

  • Comparative Analysis : Evaluate yields and purity under varying catalysts (e.g., H₂SO₄ vs. p-toluenesulfonic acid) or solvents (methanol vs. ethanol).
  • By-Product Identification : Use GC-MS or LC-MS to detect impurities (e.g., unreacted acid or dialkylation products) .

Q. What computational tools can predict the compound’s reactivity in nucleophilic substitution reactions?

  • Answer :

  • Molecular Modeling : Software like Gaussian or ORCA calculates Fukui indices to identify electrophilic/nucleophilic sites.
  • Docking Studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina, guided by Protein Data Bank (PDB) entries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.